molecular formula C9H14N2 B7890106 1,7-Diisocyanoheptane

1,7-Diisocyanoheptane

Cat. No.: B7890106
M. Wt: 150.22 g/mol
InChI Key: SRFNWNVJHILTTG-UHFFFAOYSA-N
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Description

1,7-Diisocyanatoheptane (CAS: 18020-78-5) is a linear aliphatic diisocyanate with the molecular formula C₉H₁₄N₂O₂. It features two reactive isocyanate (-NCO) groups positioned at the terminal ends of a seven-carbon alkane chain. This compound is primarily utilized in industrial applications such as polyurethane synthesis, coatings, adhesives, and foam materials due to its ability to form cross-linked polymers via reaction with polyols . Its linear structure contributes to flexibility in polymer matrices, making it suitable for materials requiring durability and elasticity.

Properties

IUPAC Name

1,7-diisocyanoheptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-10-8-6-4-3-5-7-9-11-2/h3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFNWNVJHILTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCCCCCC[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,7-Diisocyanoheptane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce carbonyl compounds, while reduction could yield amines or other reduced forms of the compound.

Scientific Research Applications

1,7-Diisocyanoheptane has several scientific research applications, including:

    Chemistry: It is used in the synthesis of dyes and colorants, particularly perylene bisimide dyes, which have applications in materials science, organic electronics, and photonics.

    Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7-Diisocyanoheptane involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Aliphatic Diisocyanates

Compound Name CAS Number Molecular Formula Chain Length Substituents Key Applications
1,7-Diisocyanatoheptane 18020-78-5 C₉H₁₄N₂O₂ 7 carbons None Flexible polymers, adhesives
1,6-Diisocyanatohexane (HDI) 822-06-0 C₈H₁₂N₂O₂ 6 carbons None Automotive coatings, foams
1,7-Diisocyanato-3,7-dimethyloctane 115610-17-8 C₁₂H₂₀N₂O₂ 8 carbons Methyl branches at C3 and C7 Specialty elastomers

Key Observations:

  • Chain Length: Longer chains (e.g., 1,7-diisocyanatoheptane vs. HDI) enhance polymer flexibility but may reduce reactivity due to steric effects.
  • Branching: The dimethyloctane derivative exhibits steric hindrance from methyl groups, slowing polymerization kinetics compared to linear analogs .
  • Reactivity: Shorter-chain diisocyanates like HDI are more volatile and reactive, favoring rapid cross-linking in coatings .

Physicochemical and Functional Properties

Electronic and Reactivity Profiles

  • 1,7-Diisocyanatoheptane: The linear structure allows uniform electron distribution across the NCO groups, enabling predictable reaction kinetics with polyols. Its longer chain reduces volatility (compared to HDI), improving handling safety .
  • 1,6-Diisocyanatohexane (HDI): Higher volatility necessitates stringent handling protocols (e.g., closed systems) to prevent inhalation hazards .
  • Substituted Derivatives: Branched analogs like 1,7-diisocyanato-3,7-dimethyloctane exhibit reduced crystallinity, enhancing solubility in nonpolar solvents for specialized elastomers .

Research Findings and Industrial Relevance

Substituent Effects on Performance

Studies on nitrogen-containing heterocycles (e.g., aza-BODIPY dyes) demonstrate that electron-donating substituents at 1,7 positions significantly alter electronic properties, inducing redshift in absorption/emission spectra . While these findings pertain to dyes, they highlight the broader principle that substituent positioning and electronic effects profoundly influence material behavior—a concept applicable to diisocyanates when designing functional polymers.

Toxicity and Handling

  • Volatility and Exposure: Shorter-chain diisocyanates (e.g., HDI) pose higher inhalation risks, necessitating advanced ventilation systems .
  • Regulatory Compliance: Linear diisocyanates like 1,7-diisocyanatoheptane may face fewer regulatory restrictions compared to aromatic analogs (e.g., toluene diisocyanate) due to lower toxicity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7-Diisocyanoheptane
Reactant of Route 2
1,7-Diisocyanoheptane

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